3-Chloro-4-(phenethyloxy)aniline
Overview
Description
3-Chloro-4-(phenethyloxy)aniline is an organic compound with the molecular formula C14H14ClNO and a molecular weight of 247.72 g/mol . It is primarily used in research settings, particularly in the field of proteomics . The compound consists of a chloro-substituted aniline ring with a phenethyloxy group attached, making it a versatile intermediate in organic synthesis.
Mechanism of Action
Target of Action
It has been used in the synthesis of a novel hybrid drug, artesunate-3-chloro-4 (4-chlorophenoxy) aniline (atsa), which has shown promising antimalarial activity . The targets of this compound are likely to be the same as those of other antimalarial drugs, which typically include various enzymes and proteins essential for the survival and reproduction of malaria parasites .
Mode of Action
The related compound atsa has been shown to have significant antiplasmodial activity . This suggests that 3-Chloro-4-(phenethyloxy)aniline may interact with its targets in a way that inhibits the growth and reproduction of malaria parasites .
Biochemical Pathways
Given its use in the synthesis of atsa, it may be involved in disrupting the biochemical pathways essential for the survival and reproduction of malaria parasites .
Pharmacokinetics
The related compound atsa has been shown to have high intestinal absorption (hia) of over 95% This suggests that this compound may also have good bioavailability
Result of Action
The related compound atsa has been shown to have significant antiplasmodial activity, suggesting that this compound may also have a similar effect .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Chloro-4-(phenethyloxy)aniline involves the reduction of 2-chloro-4-nitro-1-phenoxybenzene . The process typically includes the following steps:
- Dissolve ammonium chloride (2.08 g, 38.88 mmol) in water (10 mL).
- Add this solution to a turbid solution of iron powder (726 mg, 12.96 mmol) in ethanol (30 mL).
- Stir the mixture at 80°C and add a solution of methyl-2-chloro-4-nitrobenzene (1.2 g, 4.32 mmol) in ethanol (10 mL).
- Reflux the reaction for 3 hours, then cool to room temperature.
- Filter through celite, concentrate the filtrate, and add ethyl acetate (20 mL) to dissolve the residue.
- Wash with saturated brine (20 mL × 3) and water (20 mL × 2), dry over anhydrous magnesium sulfate, and subject to column chromatography (P/E = 5:1) to obtain the product as a yellow oil with a yield of 91.03% .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(phenethyloxy)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The aniline group can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols can replace the chloro group.
Oxidation: Oxidizing agents like potassium permanganate can oxidize the aniline group.
Reduction: Reducing agents like sodium borohydride can reduce the nitro group to an amine.
Major Products Formed
Substitution: Formation of substituted anilines.
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines.
Scientific Research Applications
3-Chloro-4-(phenethyloxy)aniline is used in various scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Chloro-4-(phenethyloxy)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its phenethyloxy group provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
3-chloro-4-(2-phenylethoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO/c15-13-10-12(16)6-7-14(13)17-9-8-11-4-2-1-3-5-11/h1-7,10H,8-9,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJMFNYNDKNZIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=C(C=C(C=C2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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